

# 4-Fluoro-3-nitrophenylacetic Acid: A Comprehensive Technical Review

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## Compound of Interest

Compound Name: 4-Fluoro-3-nitrophenylacetic acid

Cat. No.: B067054

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## Abstract

**4-Fluoro-3-nitrophenylacetic acid** is a key chemical intermediate with significant applications in medicinal chemistry and drug discovery. Its unique structural features, including a fluorine atom and a nitro group on the phenylacetic acid scaffold, make it a versatile building block for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive review of the synthesis, physicochemical properties, and potential applications of **4-fluoro-3-nitrophenylacetic acid**, with a focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, tabulated quantitative data, and workflow visualizations are presented to facilitate its use in research and development.

## Chemical and Physical Properties

**4-Fluoro-3-nitrophenylacetic acid**, with the CAS number 192508-36-4, is a solid at room temperature. Its chemical structure and key physicochemical properties are summarized in the tables below. The isomeric form, 3-fluoro-4-nitrophenylacetic acid (CAS: 163395-24-2), exhibits distinct properties and should not be confused.

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>6</sub> FO <sub>4</sub>	[1]
Molecular Weight	199.14 g/mol	[1]
IUPAC Name	2-(4-Fluoro-3-nitrophenyl)acetic acid	[1]
Canonical SMILES	C1=CC(=C(C=C1CC(=O)O)F)- -INVALID-LINK--[O-]	
InChI Key	FLCOFHGXMMGYDB- UHFFFAOYSA-N	
Appearance	Solid	[2]
Purity	Typically >95%	[2]

Table 1: General Properties of **4-Fluoro-3-nitrophenylacetic acid**.

## Spectroscopic Data (Predicted)

While specific, publicly available spectra for **4-fluoro-3-nitrophenylacetic acid** are limited, the expected spectroscopic characteristics can be predicted based on the analysis of structurally similar compounds such as 4-fluoro-3-nitrobenzoic acid and other nitrophenylacetic acid derivatives.[3][4][5][6][7]

Spectroscopy	Predicted Chemical Shifts / Key Peaks
$^1\text{H}$ NMR	Aromatic protons ( $\delta$ 7.5-8.5 ppm), Methylene protons ( $-\text{CH}_2-$ ) ( $\delta$ ~3.8 ppm), Carboxylic acid proton ( $-\text{COOH}$ ) ( $\delta$ >10 ppm)
$^{13}\text{C}$ NMR	Carboxylic acid carbon ( $\text{C}=\text{O}$ ) ( $\delta$ ~170-180 ppm), Aromatic carbons ( $\delta$ 110-160 ppm), Methylene carbon ( $-\text{CH}_2-$ ) ( $\delta$ ~40 ppm)
IR ( $\text{cm}^{-1}$ )	O-H stretch (carboxylic acid): ~2500-3300 (broad), C=O stretch (carboxylic acid): ~1700, C-NO <sub>2</sub> stretch: ~1530 and ~1350, C-F stretch: ~1200-1300
Mass Spec (m/z)	Molecular Ion $[\text{M}]^+$ : 199, $[\text{M}-\text{COOH}]^+$ : 154

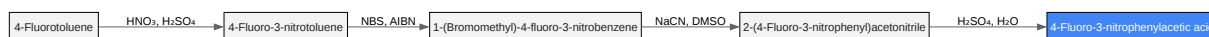
Table 2: Predicted Spectroscopic Data for **4-Fluoro-3-nitrophenylacetic acid**.

## Synthesis of 4-Fluoro-3-nitrophenylacetic Acid

A definitive, published experimental protocol for the synthesis of **4-fluoro-3-nitrophenylacetic acid** is not readily available in the public domain. However, based on established organic synthesis methodologies for analogous compounds, a plausible multi-step synthetic route can be proposed.<sup>[8][9]</sup> The following protocol is a hypothetical adaptation of procedures for related molecules.

### Proposed Synthetic Pathway

A potential and efficient synthesis of **4-fluoro-3-nitrophenylacetic acid** can be envisioned starting from 4-fluorotoluene. The key steps would involve nitration, bromination of the benzylic position, followed by conversion to a nitrile and subsequent hydrolysis.



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Proposed synthesis of **4-Fluoro-3-nitrophenylacetic acid**.

## Detailed Experimental Protocol (Hypothetical)

### Step 1: Synthesis of 4-Fluoro-3-nitrotoluene

- To a stirred solution of 4-fluorotoluene (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) while maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane).
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-fluoro-3-nitrotoluene.

### Step 2: Synthesis of 1-(Bromomethyl)-4-fluoro-3-nitrobenzene

- Dissolve 4-fluoro-3-nitrotoluene (1.0 eq) in a suitable solvent such as carbon tetrachloride.
- Add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.05 eq).
- Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
- Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography to yield 1-(bromomethyl)-4-fluoro-3-nitrobenzene.

### Step 3: Synthesis of 2-(4-Fluoro-3-nitrophenyl)acetonitrile

- Dissolve 1-(bromomethyl)-4-fluoro-3-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO).
- Add sodium cyanide (NaCN) (1.2 eq) portion-wise at room temperature.

- Stir the reaction mixture at room temperature for 12-16 hours.
- Pour the reaction mixture into water and extract the product with ethyl acetate.
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(4-fluoro-3-nitrophenyl)acetonitrile.

#### Step 4: Synthesis of **4-Fluoro-3-nitrophenylacetic acid**

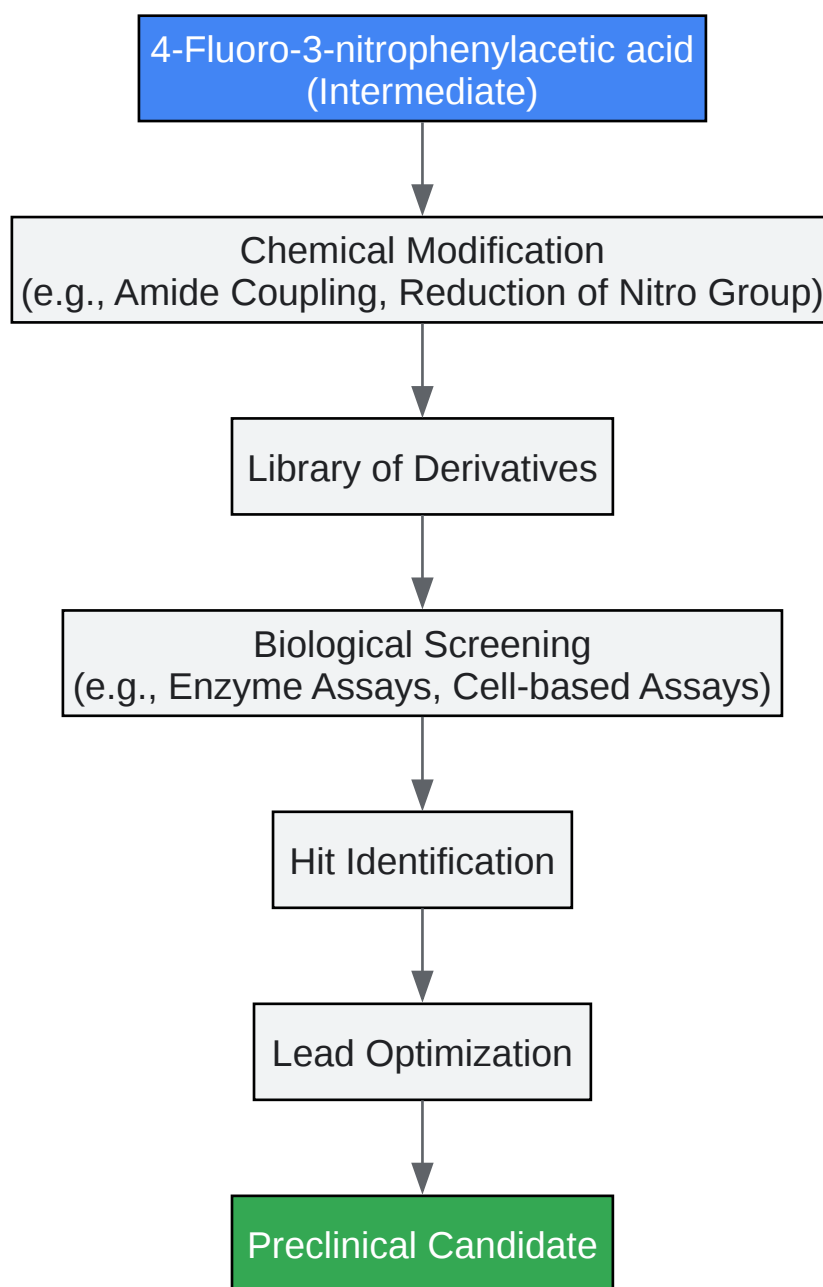
- To 2-(4-fluoro-3-nitrophenyl)acetonitrile (1.0 eq), add a mixture of concentrated sulfuric acid and water.
- Heat the mixture to reflux for 6-8 hours.
- Cool the reaction mixture to room temperature and pour it onto crushed ice.
- The solid precipitate of **4-fluoro-3-nitrophenylacetic acid** is collected by filtration, washed with cold water, and dried.[\[10\]](#)
- Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

## Biological Activity and Applications in Drug Discovery

While there is limited information on the direct biological activity of **4-fluoro-3-nitrophenylacetic acid**, its primary significance lies in its role as a versatile intermediate in the synthesis of pharmaceutically active compounds.[\[11\]](#) The presence of the fluoro and nitro groups allows for a variety of chemical modifications, making it a valuable scaffold in drug discovery programs.

### Role as a Synthetic Intermediate

Derivatives of nitrophenylacetic acids are utilized in the synthesis of various therapeutic agents. For instance, related compounds have been used to develop inhibitors of enzymes implicated in cancer and infectious diseases.[\[2\]](#) The general workflow for utilizing such an intermediate in a drug discovery pipeline is illustrated below.



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Role of **4-Fluoro-3-nitrophenylacetic acid** in drug discovery.

## Potential Therapeutic Areas

Given the structural motifs present in **4-fluoro-3-nitrophenylacetic acid**, its derivatives could be explored for a range of therapeutic applications, including but not limited to:

- Anticancer Agents: The nitrophenyl group is a feature in some anticancer compounds.

- **Anti-inflammatory Agents:** Phenylacetic acid derivatives have been investigated for their anti-inflammatory properties.
- **Antimicrobial Agents:** The incorporation of fluorine and a nitro group can enhance the antimicrobial activity of organic molecules.

Further research is required to fully elucidate the biological potential of **4-fluoro-3-nitrophenylacetic acid** and its derivatives.

## Safety and Handling

**4-Fluoro-3-nitrophenylacetic acid** is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

## Conclusion

**4-Fluoro-3-nitrophenylacetic acid** is a valuable chemical intermediate with considerable potential in the field of drug discovery and development. While detailed biological studies on the compound itself are scarce, its utility as a synthetic building block is evident from the diverse range of biologically active molecules that can be derived from it. This technical guide has provided a summary of its properties, a plausible synthetic route with a detailed (though hypothetical) experimental protocol, and an overview of its potential applications. It is hoped that this compilation of information will serve as a useful resource for researchers and scientists working in the field of medicinal chemistry.

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